4-methoxy-6-oxo-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide
Description
4-methoxy-6-oxo-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by its unique structure, which includes a methoxy group, a phenyl group, and a trifluoromethyl group
Properties
IUPAC Name |
4-methoxy-6-oxo-1-phenyl-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3/c1-28-15-11-16(26)25(14-5-3-2-4-6-14)24-17(15)18(27)23-13-9-7-12(8-10-13)19(20,21)22/h2-11H,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXGUBMWTTZNTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-6-oxo-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazine derivatives with diketones, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-6-oxo-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4-methoxy-6-oxo-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-methoxy-6-oxo-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide
- N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- 2-{[(6-oxo-1,6-dihydropyridin-3-yl)methyl]amino}-N-[4-propyl-3-(trifluoromethyl)phenyl]acetamide
Uniqueness
4-methoxy-6-oxo-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide stands out due to its specific combination of functional groups, which impart unique chemical and physical properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
4-Methoxy-6-oxo-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C20H13F6N3O3
- Molecular Weight : 457.33 g/mol
- CAS Number : [Not provided in the search results]
The structure includes a pyridazine ring, which is known for its diverse biological activities, and a trifluoromethyl group that enhances lipophilicity and biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyridazine compounds exhibit significant antibacterial properties. For instance, compounds with similar structures have been shown to inhibit bacterial growth effectively against various strains, including resistant ones. The presence of the trifluoromethyl group is hypothesized to enhance these effects by increasing the compound's interaction with bacterial membranes.
Enzyme Inhibition Studies
Studies have demonstrated that the compound exhibits inhibitory activity against several enzymes:
- Cholinesterases : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. For example, certain derivatives showed IC50 values in the micromolar range, indicating moderate inhibition .
- Cyclooxygenase (COX) : In vitro studies suggest that this compound may act as a COX inhibitor, which could provide anti-inflammatory effects. The structural modifications, particularly the trifluoromethyl group, play a significant role in enhancing COX inhibition .
Cytotoxicity
Preliminary cytotoxicity assays have been conducted on various cancer cell lines. The compound showed promising results against breast cancer cells (MCF-7), indicating potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .
The biological activity of this compound can be attributed to:
- Molecular Interactions : The trifluoromethyl group facilitates strong interactions with target proteins through hydrogen bonding and pi-stacking interactions, enhancing binding affinity and specificity.
- Structural Features : The presence of the methoxy group may influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets.
Case Studies
- Antibacterial Activity : A study evaluated various pyridazine derivatives' antibacterial activity against Staphylococcus aureus and Escherichia coli. Results showed that compounds similar to 4-methoxy-6-oxo exhibited significant inhibition zones compared to controls .
- Cytotoxicity Evaluation : In a study involving MCF-7 breast cancer cells, derivatives were tested for cytotoxic effects. The results indicated that certain modifications led to enhanced cytotoxicity, suggesting structure-activity relationships that could guide future drug design .
- Enzyme Inhibition Profiles : Kinetic studies on enzyme inhibition revealed that compounds with a trifluoromethyl substituent had lower IC50 values for AChE compared to their non-fluorinated analogs, highlighting the importance of this functional group in enhancing biological activity .
Q & A
Q. What are the standard synthetic routes for 4-methoxy-6-oxo-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide?
The synthesis typically involves multi-step reactions starting with substituted pyridazines or dihydropyridazine precursors. Key steps include:
- Condensation reactions between carboxamide intermediates and aryl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- Functionalization of the dihydropyridazine core via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for introducing the trifluoromethylphenyl group) .
- Purification using column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the methoxy group (δ ~3.8 ppm in ¹H NMR) and aromatic protons (δ ~7.2–7.8 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 447.12) .
- Infrared (IR) spectroscopy : Key stretches include C=O (1680–1720 cm⁻¹) and N-H (3300 cm⁻¹) .
Q. What biological activities have been reported for this compound?
Preliminary studies suggest:
- Enzyme inhibition : Potent activity against kinases (IC₅₀ < 1 µM in kinase assays) due to interactions with ATP-binding pockets .
- Antimicrobial effects : Moderate inhibition of Staphylococcus aureus (MIC = 16 µg/mL) via disruption of bacterial membrane integrity .
- Assays include fluorescence polarization for kinase inhibition and broth microdilution for antimicrobial testing .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, improving yields by 15–20% .
- Catalyst screening : Pd(OAc)₂/Xantphos systems increase coupling efficiency (e.g., from 45% to 72% yield) in aryl amination steps .
- Temperature control : Lowering reaction temperatures (e.g., from 100°C to 60°C) reduces decomposition of heat-sensitive intermediates .
Q. How can conflicting spectroscopic data be resolved during structural analysis?
Discrepancies between NMR predictions and experimental data may arise from tautomerism or crystallographic disorder. Resolution methods:
Q. What structure-activity relationship (SAR) trends are observed in analogs of this compound?
| Substituent Modification | Biological Impact | Reference |
|---|---|---|
| Trifluoromethyl → Chlorophenyl | Reduced kinase inhibition (IC₅₀ increases from 0.8 µM to 5.2 µM) | |
| Methoxy → Ethoxy | Improved solubility (logP decreases from 3.1 to 2.7) but lower antimicrobial activity | |
| Phenyl → Pyridinyl | Enhanced selectivity for EGFR kinase (IC₅₀ = 0.3 µM) |
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) : Simulates binding to kinase active sites, identifying key hydrogen bonds with Glu738 and Met793 in EGFR .
- MD simulations (GROMACS) : Reveal stability of ligand-receptor complexes over 100 ns trajectories, validating docking results .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal stability : Decomposition above 150°C (TGA data) necessitates storage at 4°C .
- Photostability : UV light exposure (254 nm) degrades the dihydropyridazine ring; amber glass vials reduce degradation by 90% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
